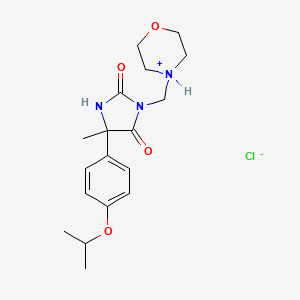
2,4-Imidazolidinedione, 5-methyl-5-(4-(1-methylethoxy)phenyl)-3-(4-morpholinylmethyl)-, monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-methyl-3-(morpholin-4-ium-4-ylmethyl)-5-(4-propan-2-yloxyphenyl)imidazolidine-2,4-dione chloride is a synthetic organic compound It is characterized by the presence of an imidazolidine-2,4-dione core, substituted with a morpholin-4-ium-4-ylmethyl group and a 4-propan-2-yloxyphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-3-(morpholin-4-ium-4-ylmethyl)-5-(4-propan-2-yloxyphenyl)imidazolidine-2,4-dione chloride typically involves multi-step organic reactions. The starting materials may include 5-methylimidazolidine-2,4-dione, morpholine, and 4-propan-2-yloxybenzyl chloride. The reaction conditions often require the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions may target the imidazolidine ring, potentially converting it to an imidazoline derivative.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce new functional groups, enhancing the compound’s properties.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound may be studied for its potential as a pharmacological agent. Its interactions with biological targets, such as enzymes or receptors, can provide insights into its therapeutic potential.
Medicine
In medicinal chemistry, the compound could be explored for its potential as a drug candidate. Its structural features may confer specific biological activities, such as anti-inflammatory or anticancer properties.
Industry
In the industrial sector, the compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 5-methyl-3-(morpholin-4-ium-4-ylmethyl)-5-(4-propan-2-yloxyphenyl)imidazolidine-2,4-dione chloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
- 5-methyl-3-(morpholin-4-ylmethyl)imidazolidine-2,4-dione
- 5-(4-propan-2-yloxyphenyl)imidazolidine-2,4-dione
- 3-(morpholin-4-ylmethyl)-5-(4-propan-2-yloxyphenyl)imidazolidine-2,4-dione
Uniqueness
Compared to similar compounds, 5-methyl-3-(morpholin-4-ium-4-ylmethyl)-5-(4-propan-2-yloxyphenyl)imidazolidine-2,4-dione chloride is unique due to the presence of both the morpholin-4-ium-4-ylmethyl and 4-propan-2-yloxyphenyl groups. These substituents confer distinct chemical and biological properties, making the compound a valuable subject of study in various research fields.
Propiedades
Número CAS |
98402-05-2 |
|---|---|
Fórmula molecular |
C18H26ClN3O4 |
Peso molecular |
383.9 g/mol |
Nombre IUPAC |
5-methyl-3-(morpholin-4-ium-4-ylmethyl)-5-(4-propan-2-yloxyphenyl)imidazolidine-2,4-dione;chloride |
InChI |
InChI=1S/C18H25N3O4.ClH/c1-13(2)25-15-6-4-14(5-7-15)18(3)16(22)21(17(23)19-18)12-20-8-10-24-11-9-20;/h4-7,13H,8-12H2,1-3H3,(H,19,23);1H |
Clave InChI |
LWARHACLVUTKQD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC1=CC=C(C=C1)C2(C(=O)N(C(=O)N2)C[NH+]3CCOCC3)C.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


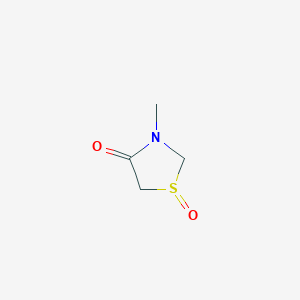
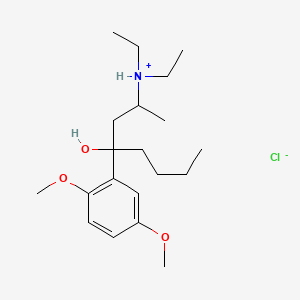

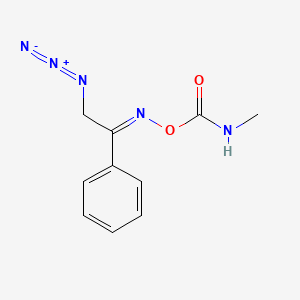
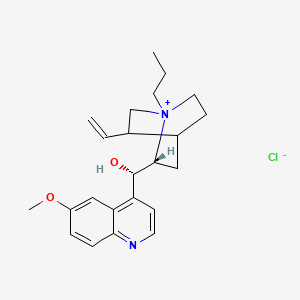
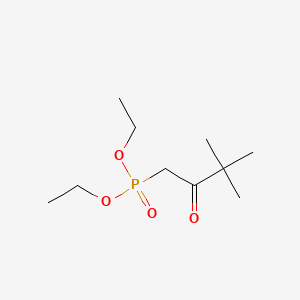
![6-[(2Z)-3,3-dimethyl-2-[(2Z)-2-[3-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]indol-1-yl]-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]hexanamide](/img/structure/B13781713.png)
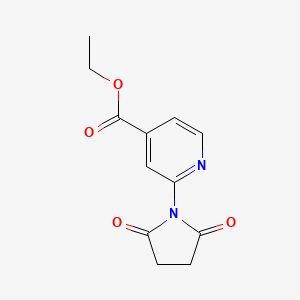

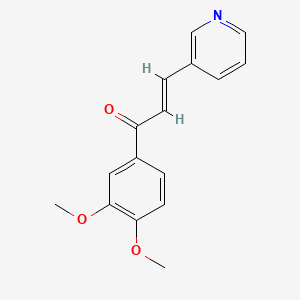
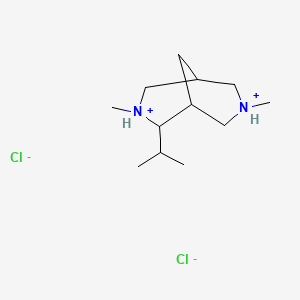
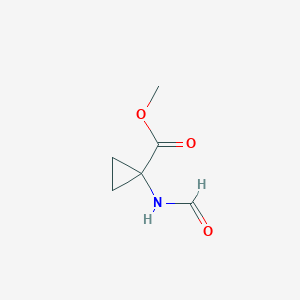
![N-[4-amino-2,6-bis(methylsulfanyl)pyrimidin-5-yl]-N-benzylformamide](/img/structure/B13781757.png)
![N-[2-(4-hydrazinylphenyl)ethyl]methanesulfonamide;sulfuric acid](/img/structure/B13781773.png)
